(2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate
CAS No.: 130830-60-3
Cat. No.: VC21223461
Molecular Formula: C22H25NO7S
Molecular Weight: 447.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 130830-60-3 |
|---|---|
| Molecular Formula | C22H25NO7S |
| Molecular Weight | 447.5 g/mol |
| IUPAC Name | 1-O-benzyl 2-O-ethyl (2R,4R)-4-(4-methylphenyl)sulfonyloxypyrrolidine-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C22H25NO7S/c1-3-28-21(24)20-13-18(30-31(26,27)19-11-9-16(2)10-12-19)14-23(20)22(25)29-15-17-7-5-4-6-8-17/h4-12,18,20H,3,13-15H2,1-2H3/t18-,20-/m1/s1 |
| Standard InChI Key | VJWIBONSIXXNGR-UYAOXDASSA-N |
| Isomeric SMILES | CCOC(=O)[C@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)OS(=O)(=O)C3=CC=C(C=C3)C |
| SMILES | CCOC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)OS(=O)(=O)C3=CC=C(C=C3)C |
| Canonical SMILES | CCOC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)OS(=O)(=O)C3=CC=C(C=C3)C |
Introduction
Structure and Properties
Chemical Structure and Nomenclature
(2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate contains a pyrrolidine ring as its core structure with several key functional groups:
-
A benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom (position 1)
-
An ethyl ester group at position 2
-
A tosyloxy (p-toluenesulfonyloxy) group at position 4
-
Specific stereochemistry with (2R,4R) configuration, indicating a trans arrangement of substituents
The compound is identified with CAS No. 130830-60, providing a standardized reference for this chemical entity.
Physical and Chemical Properties
Based on structural analysis and comparison with similar pyrrolidine derivatives, the following physical and chemical properties can be anticipated:
Stereochemical Features
The compound contains two stereogenic centers at positions 2 and 4 of the pyrrolidine ring, both with R configuration. This stereochemical arrangement creates:
-
A trans relationship between the substituents at positions 2 and 4
-
A defined three-dimensional structure that influences reactivity patterns
-
Potential for stereoselective transformations in subsequent reactions
The defined stereochemistry is particularly important for applications in asymmetric synthesis and in the development of compounds where spatial arrangement is crucial for biological activity.
Synthetic Approaches
| Synthetic Approach | Key Steps | Advantages |
|---|---|---|
| From 4-hydroxypyrrolidine derivatives | 1. N-protection with benzyl chloroformate 2. Ethyl esterification 3. Hydroxyl tosylation | - Direct approach - Well-established reactions |
| From L-hydroxyproline | 1. Stereoselective modifications 2. Protecting group manipulations 3. Functional group interconversions | - Starts with defined stereochemistry - Utilizes renewable resources |
| Catalytic asymmetric synthesis | 1. Asymmetric reactions to establish stereochemistry 2. Sequential functionalization | - Control of stereoselectivity - Potential for scalability |
Stereoselective Synthesis Considerations
Achieving the specific (2R,4R) stereochemistry requires careful control during synthesis. The search results indicate that catalytic asymmetric synthesis methodologies have been successfully applied to create pyrrolidine derivatives with defined stereochemistry . These approaches may involve:
-
Use of chiral catalysts to control the formation of stereogenic centers
-
Substrate-controlled reactions where existing stereochemistry influences the formation of new stereogenic centers
-
Resolution techniques to separate desired stereoisomers from mixtures
The synthesis of dimethyl (2R,4R)-4-(tert-butylthio)-2-phenylpyrrolidine-2,4-dicarboxylate, described in the search results, follows a general procedure that might be adaptable for our target compound, involving reduction and subsequent functionalization steps .
Key Reaction Conditions
Based on synthetic procedures for related compounds, the following reaction conditions may be critical for the synthesis of (2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate:
| Reaction Step | Typical Reagents | Critical Parameters |
|---|---|---|
| N-Protection | Benzyl chloroformate, base (e.g., Na₂CO₃) | pH control, temperature (0-5°C) |
| Esterification | Ethanol, acid catalyst or alkylating agent | Water removal, temperature control |
| Tosylation | p-Toluenesulfonyl chloride, base (pyridine or triethylamine) | Anhydrous conditions, temperature (-10 to 0°C) |
| Stereocontrol | Depends on specific synthetic route | May require low temperature, specific catalysts, or controlled addition rates |
Reactivity and Applications
Reactivity Profile
The reactivity of (2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate is largely determined by its functional groups:
-
The tosyloxy group at position 4 serves as an excellent leaving group, enabling nucleophilic substitution reactions
-
The ethyl ester can undergo hydrolysis, transesterification, and reduction
-
The benzyloxycarbonyl (Cbz) protecting group on nitrogen can be selectively removed by catalytic hydrogenation
These reactive sites allow for diverse transformations, making the compound a versatile building block in organic synthesis.
Nucleophilic Substitution Reactions
| Nucleophile | Expected Product | Potential Applications |
|---|---|---|
| Azide (N₃⁻) | 4-azido derivative | Precursor for triazoles via click chemistry; reduction to amines |
| Amines (R₂NH) | 4-amino derivatives | Synthesis of constrained amino acid analogs |
| Thiols (RSH) | 4-thioether derivatives | Sulfur-containing pyrrolidine derivatives; potential enzyme inhibitors |
| Cyanide (CN⁻) | 4-cyano derivative | Precursor for carboxylic acids, amides, and amines |
| Halides (X⁻) | 4-halo derivatives | Intermediates for cross-coupling reactions |
Applications in Medicinal Chemistry
Functionalized pyrrolidine derivatives have demonstrated significant potential in medicinal chemistry. The search results indicate that pyrrolidine cores have been investigated as constrained analogs of bioactive compounds such as FTY720, which has immunomodulatory properties . This suggests that derivatives of (2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate may find applications in several therapeutic areas:
-
Development of enzyme inhibitors with defined spatial arrangement
-
Creation of peptidomimetics with improved pharmacokinetic properties
-
Synthesis of conformationally restricted analogs of bioactive molecules
-
Design of receptor modulators with enhanced selectivity
The specific (2R,4R) stereochemistry can be critical for achieving selectivity in biological interactions, making this compound particularly valuable for stereochemically defined drug candidates.
Use as a Building Block in Complex Synthesis
The defined stereochemistry and reactive functional groups make (2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate valuable in the synthesis of complex molecules:
-
As a precursor for pyrrolidine-containing natural product analogs
-
In the construction of conformationally restricted peptide mimetics
-
For the introduction of defined stereochemistry in complex structures
-
As a source of chirality in asymmetric synthesis
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected key ¹H NMR signals:
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic protons | 7.2-7.8 | Complex pattern | 9H |
| Benzyl CH₂ | 5.0-5.2 | Singlet or AB system | 2H |
| H-4 (pyrrolidine) | 4.8-5.2 | Multiplet | 1H |
| H-2 (pyrrolidine) | 4.2-4.5 | Doublet or doublet of doublets | 1H |
| Ethyl CH₂ | 4.0-4.3 | Quartet | 2H |
| Pyrrolidine ring protons (H-3, H-5) | 2.0-3.8 | Complex pattern | 4H |
| Tosyl CH₃ | 2.3-2.5 | Singlet | 3H |
| Ethyl CH₃ | 1.1-1.3 | Triplet | 3H |
Expected key ¹³C NMR signals:
| Carbon Type | Expected Chemical Shift (ppm) |
|---|---|
| Carbonyl carbons | 170-175 |
| Aromatic carbons | 125-145 |
| C-4 (pyrrolidine) | 78-82 |
| C-2 (pyrrolidine) | 58-62 |
| Benzyl CH₂ | 67-70 |
| Ethyl CH₂ | 60-63 |
| Pyrrolidine CH₂ (C-3, C-5) | 30-52 |
| Tosyl CH₃ | 21-22 |
| Ethyl CH₃ | 13-14 |
Infrared Spectroscopy
Expected characteristic IR bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| C=O stretching (ester, carbamate) | 1700-1750 |
| Aromatic C=C stretching | 1450-1610 |
| S=O stretching (tosyl) | 1150-1380 |
| C-O stretching | 1050-1300 |
| Aromatic C-H stretching | 3000-3100 |
| Aliphatic C-H stretching | 2800-3000 |
Chromatographic Properties
Based on similar pyrrolidine derivatives described in the search results , the following chromatographic behavior can be anticipated:
Structure-Activity Relationships and Related Compounds
Comparison with Related Pyrrolidine Derivatives
Several pyrrolidine derivatives with similar structural features have been described in the literature, providing context for understanding the properties of (2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate:
Structure-Activity Considerations
Based on research with related compounds, several structural features may be critical for specific applications:
-
The trans relationship between substituents at positions 2 and 4 influences three-dimensional structure and reactivity
-
The nature of the group at position 4 significantly affects biological activity and chemical behavior
-
The presence of protecting groups on nitrogen allows for controlled reactivity
-
The ester functionality provides opportunities for further derivatization
Synthetic Modifications and Derivatives
The versatile structure of (2R,4R)-1-Benzyl 2-ethyl 4-(tosyloxy)pyrrolidine-1,2-dicarboxylate allows for numerous synthetic modifications:
| Modification Site | Potential Transformations | Resulting Derivatives |
|---|---|---|
| Tosyloxy group (C-4) | Nucleophilic substitution | 4-amino, 4-thio, 4-azido derivatives |
| Ethyl ester (C-2) | Hydrolysis, transesterification, reduction | Acids, different esters, alcohols |
| Cbz group (N-1) | Deprotection, alkylation | Secondary amines, differentially protected derivatives |
| Pyrrolidine ring | Functionalization at C-3/C-5 | Multi-substituted pyrrolidines |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume